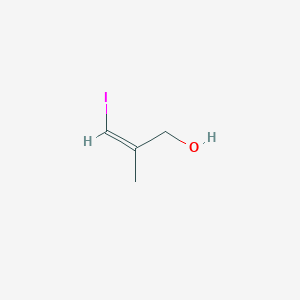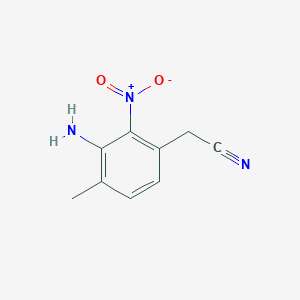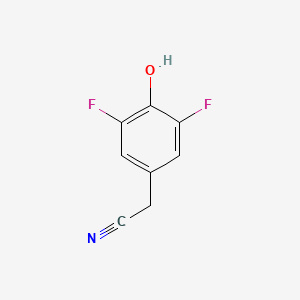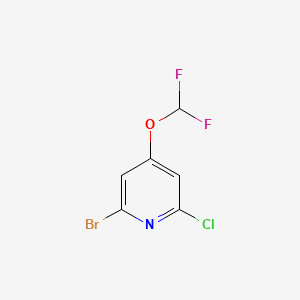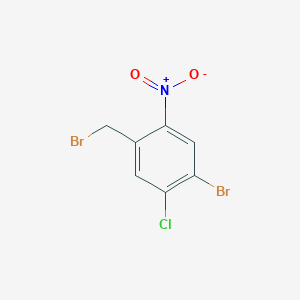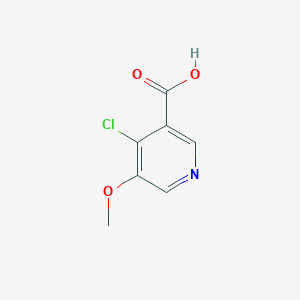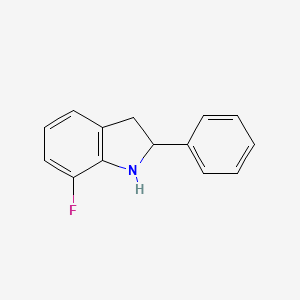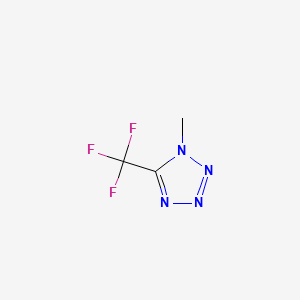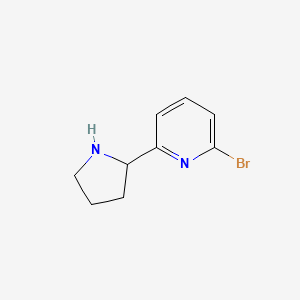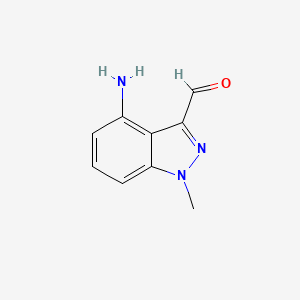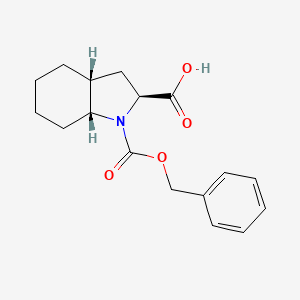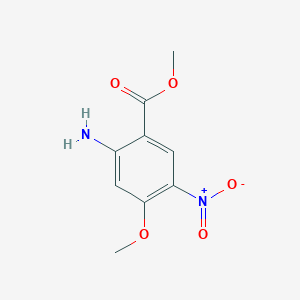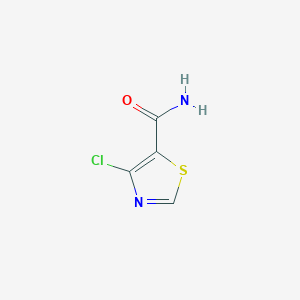
4-Chlorothiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorothiazole-5-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiazole-5-carboxamide typically involves the reaction of thiazole derivatives with chlorinating agents. One common method includes the reaction of allyl isothiocyanate derivatives with a chlorinating agent under mild conditions . This process is advantageous as it does not require a large excess of the chlorinating agent and can be performed under simple and convenient reaction conditions.
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective and scalable methods to ensure high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorothiazole-5-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction typically involves the addition of hydrogen, resulting in the reduction of the thiazole ring.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield reduced thiazole derivatives .
Applications De Recherche Scientifique
4-Chlorothiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 4-Chlorothiazole-5-carboxamide involves its interaction with specific molecular targets within cells. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The compound can also modulate signaling pathways, such as the Wnt signaling pathway, which plays a crucial role in cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Thiazole: A basic heterocyclic compound containing sulfur and nitrogen atoms.
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide: A derivative with significant anticancer activity.
Tiazofurin: A thiazole nucleoside analog with antineoplastic properties.
Uniqueness: 4-Chlorothiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C4H3ClN2OS |
|---|---|
Poids moléculaire |
162.60 g/mol |
Nom IUPAC |
4-chloro-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C4H3ClN2OS/c5-3-2(4(6)8)9-1-7-3/h1H,(H2,6,8) |
Clé InChI |
IYZKDDAOUQOJBW-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(S1)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


